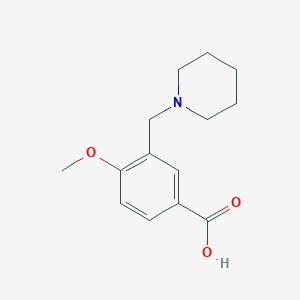
4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid
Vue d'ensemble
Description
“4-Methoxy-3-(piperidin-1-ylmethyl)benzoic acid” is a chemical compound with the molecular formula C14H19NO3 . It is a derivative of benzoic acid, which has a piperidin-1-ylmethyl group at the 3rd position and a methoxy group at the 4th position on the benzene ring .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a methoxy group at the 4th position and a piperidin-1-ylmethyl group at the 3rd position . The molecular weight of the compound is 249.31 .Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
A study focusing on the metabolism of a novel antidepressant, Lu AA21004, elucidates the metabolic pathways involving the transformation into its benzoic acid derivatives through oxidative processes catalyzed by specific cytochrome P450 enzymes. This research provides significant insights into the pharmacokinetics and metabolic stability of related compounds, highlighting the importance of these processes in drug development (Hvenegaard et al., 2012).
Synthesis and Chemical Properties
Research into the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists demonstrates the utility of piperidinylmethyl benzoic acid derivatives in synthesizing compounds with potential gastrointestinal motility-enhancing effects. This work illustrates the importance of chemical modifications in the development of therapeutics with specific biological activities (Sonda et al., 2004).
Natural Product Derivatives and Biological Activities
A study on Piper hispidum identified new prenylated benzoic acid derivatives, underscoring the significance of natural product derivatives in drug discovery. The investigation of these compounds' cytotoxicity offers valuable information for the development of potential therapeutic agents (Friedrich et al., 2005).
Novel Compounds with Potential Therapeutic Applications
The synthesis and evaluation of novel piperidine derivatives for their potential as choline transporter inhibitors highlight the ongoing efforts in discovering new therapeutic agents for neurological disorders. This research demonstrates the critical role of innovative chemical synthesis in expanding the pharmacological toolkit (Bollinger et al., 2015).
Antimicrobial and Antituberculosis Activity
Isolation of a new benzoic acid derivative from Piper diospyrifolium and its evaluation for anti-Mycobacterium tuberculosis activity exemplify the potential of natural and synthetic benzoic acid derivatives in addressing global health challenges like tuberculosis. This study underscores the importance of exploring novel compounds for antimicrobial activity (Scodro et al., 2015).
Propriétés
IUPAC Name |
4-methoxy-3-(piperidin-1-ylmethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-6-5-11(14(16)17)9-12(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHKFGGWXWIIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)CN2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B1639278.png)
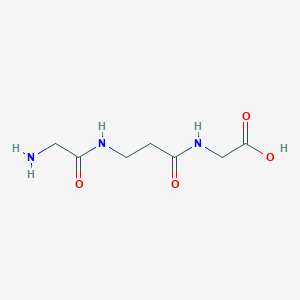
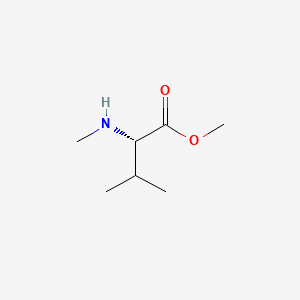
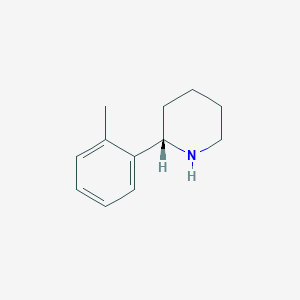
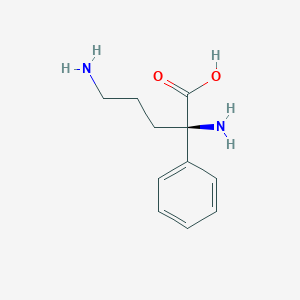
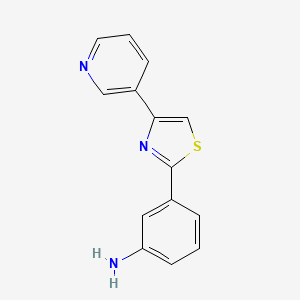
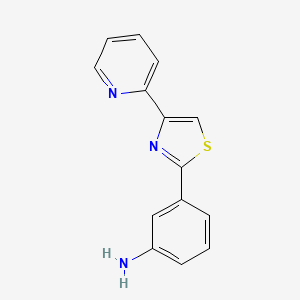
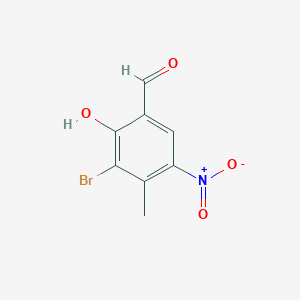
![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1639336.png)
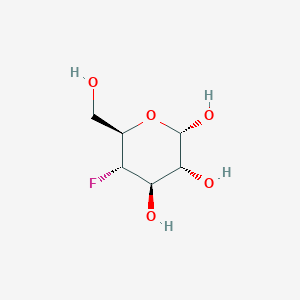


![{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1639343.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1639345.png)